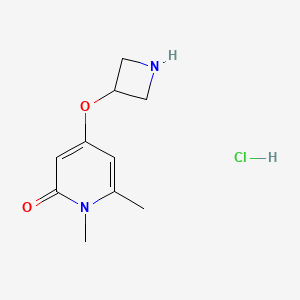

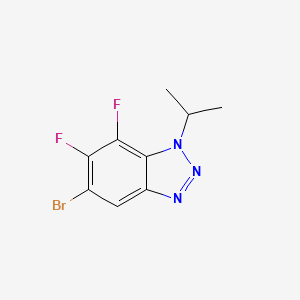

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is a chemical compound with the molecular formula C9H8BrF2N3 . It has a molecular weight of 276.08 . The IUPAC name for this compound is 5-bromo-6,7-difluoro-1-isopropyl-1H-1,2,3-benzotriazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrF2N3/c1-4(2)15-9-6(13-14-15)3-5(10)7(11)8(9)12/h3-4H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Applications De Recherche Scientifique

Chemical Reactivity and Synthesis

Research on compounds structurally related to 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole has primarily focused on their reactivity and potential in synthesizing complex molecules. For instance, the kinetics of reactions involving various bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles show that bromo-substituted azoles exhibit significant reactivity, suggesting their utility in synthesizing novel compounds with specific electronic properties (Barlin, 1967). This foundational work underpins modern synthetic strategies, including the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids, indicative of the compound's utility in peptide mimicry and drug design (Gouge, Jubault, & Quirion, 2004).

Advanced Materials and Ligand Design

Further applications involve the development of advanced materials and ligands. For example, the expedited synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues showcases the utility of halo-substituted triazoles in creating materials with potential applications in electronics and photonics (Jha & Atchuta Ramarao, 2017). Similarly, the exploration of regioflexible substitution patterns on difluorobenzene derivatives demonstrates the strategic utility of bromo- and difluoro-substituted compounds in designing complex molecular architectures, which could find applications in medicinal chemistry and material science (Schlosser & Heiss, 2003).

Drug Discovery and Biological Interactions

On the drug discovery front, the synthesis of trifluoromethyltriazoles from trifluoroacetohydrazonoyl bromide represents an exploration into novel therapeutic agents, leveraging the unique electronic and steric properties imparted by bromo- and difluoro-substitutions (Tanaka, Honda, Minoguchi, & Mitsuhashi, 1987). These synthetic endeavors highlight the relevance of compounds like this compound in accessing new chemical spaces for biological applications.

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-6,7-difluoro-1-propan-2-ylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2N3/c1-4(2)15-9-6(13-14-15)3-5(10)7(11)8(9)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFDNDMXPDUAMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C(=C(C=C2N=N1)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601197616 |

Source

|

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-22-2 |

Source

|

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1379758.png)

![3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1379761.png)

![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)

![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)